molecular formula C8H8N2O4 B13091213 2-(2-Amino-6-nitrophenyl)acetic acid

2-(2-Amino-6-nitrophenyl)acetic acid

Cat. No.: B13091213
M. Wt: 196.16 g/mol
InChI Key: JVYKFUSIZNWWFB-UHFFFAOYSA-N
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Description

2-(2-Amino-6-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H8N2O4 It is a derivative of phenylacetic acid, containing an amino group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium chloride.

    Substitution: The compound can participate in substitution reactions, where the amino or nitro groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc and ammonium chloride are used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylacetic acids.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring allow it to participate in various biochemical pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    2-Nitrophenylacetic Acid: Similar in structure but lacks the amino group.

    4-Nitrophenylacetic Acid: Similar but with the nitro group in the para position.

    Phenylacetic Acid: Lacks both the amino and nitro groups.

Uniqueness: 2-(2-Amino-6-nitrophenyl)acetic acid is unique due to the presence of both amino and nitro groups on the phenyl ring, which allows it to participate in a wider range of chemical reactions and biological activities compared to its similar compounds .

Properties

IUPAC Name

2-(2-amino-6-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYKFUSIZNWWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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